molecular formula C22H46N6O14S B034759 Sulfate d'arbékacin CAS No. 104931-87-5

Sulfate d'arbékacin

Numéro de catalogue: B034759
Numéro CAS: 104931-87-5
Poids moléculaire: 650.7 g/mol
Clé InChI: UTUVRPOLEMRKQC-XDJMXTNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It was first synthesized in 1973 by Hamao Umezawa and collaborators. This compound is primarily used for treating infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Arbekacin sulfate has been marketed in Japan since 1990 under the trade name Habekacin .

Applications De Recherche Scientifique

Treatment of MRSA Infections

Arbekacin sulfate is primarily used to treat infections caused by MRSA. Clinical studies have demonstrated its efficacy in comparison to vancomycin (VCM), the standard treatment for MRSA. For instance, a multi-institutional study indicated that ABK had a clinical efficacy response rate of 65.3%, comparable to VCM's 76.1% .

Table 1: Clinical Efficacy of Arbekacin vs. Vancomycin

Study ReferenceABK Efficacy (%)VCM Efficacy (%)
Hwang et al. 65.376.1
Other Studies71.279.5

Treatment of Multidrug-Resistant Gram-Negative Infections

Recent research has highlighted ABK's potential in treating infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. A study showed that ABK exhibited significant antibacterial activity against various clinical isolates, with a median MIC (minimum inhibitory concentration) of 2 μg/mL for Acinetobacter baumannii .

Pharmacokinetics and Safety Profile

Arbekacin sulfate's pharmacokinetic profile indicates that it is well-tolerated with manageable side effects. Therapeutic drug monitoring (TDM) is recommended to optimize dosing, especially in patients with renal impairment . In clinical settings, renal toxicity was observed in about 11% of cases but was generally mild and reversible .

Efficacy in Hematological Malignancies

A phase 4 study involving patients with hematological malignancies demonstrated that ABK effectively treated febrile neutropenia associated with high-risk infections. Out of 54 infectious episodes treated with ABK, 80% achieved an afebrile state by the end of treatment .

Comparative Studies with Other Antibiotics

Comparative studies have evaluated ABK against other antibiotics like linezolid and daptomycin for treating MRSA infections. These studies suggest that while ABK may not be superior in all cases, it offers a viable alternative, particularly where resistance to other agents is noted .

Conclusion and Future Directions

Arbekacin sulfate represents a significant advancement in the treatment of multidrug-resistant bacterial infections, particularly MRSA and Gram-negative pathogens. Its unique pharmacological properties and favorable safety profile make it an essential option in antibiotic therapy.

Future research should focus on expanding its applications through randomized controlled trials to further validate its efficacy across diverse patient populations and infection types.

Mécanisme D'action

Target of Action

Arbekacin sulfate, a semi-synthetic aminoglycoside antibiotic, primarily targets bacterial 30S and 16S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell. By binding to these subunits, Arbekacin interferes with the protein synthesis process, which is vital for bacterial growth and survival .

Mode of Action

Arbekacin irreversibly binds to the bacterial 30S and 16S ribosomal subunits, thereby inhibiting protein synthesis . Specifically, Arbekacin binds to four nucleotides of the 16S subunit and one amino acid of protein S12 . This interaction interferes with the decoding site around nucleotide 1400 in the 16S subunit, disrupting its interaction with the wobble base of tRNA . This disruption leads to misreading of tRNA and prevents the production of proteins, thereby inhibiting bacterial growth .

Biochemical Pathways

Arbekacin affects the protein synthesis pathway in bacteria. By binding to the bacterial ribosomal subunits, it causes misreading of tRNA, which leads to the production of aberrant proteins . This disruption in protein synthesis hampers the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

It is known that arbekacin has a concentration-dependent antibacterial activity

Result of Action

The primary result of Arbekacin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosomal subunits and disrupting protein synthesis, Arbekacin prevents the bacteria from producing the proteins necessary for their growth and survival . This leads to the death of the bacteria, thereby treating the infection .

Action Environment

The efficacy and stability of Arbekacin can be influenced by various environmental factors. Furthermore, Arbekacin has been designed to resist enzyme-mediated deactivation, a common resistance mechanism among other aminoglycosides . This feature enables Arbekacin to maintain its efficacy even in environments where resistance to other aminoglycosides might be prevalent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arbekacin sulfate is synthesized from dibekacin by introducing a γ-aminohydroxybutyric group at the N-1 position . The synthetic route involves multiple steps, including protection and deprotection of functional groups, and the use of various reagents to achieve the desired modifications.

Industrial Production Methods: The industrial production of arbekacin sulfate involves the preparation of an injection solution. This solution typically contains 30 to 200 grams of arbekacin sulfate, an antioxidant, an isoosmotic adjusting agent, a pH regulator, and deoxidized injection water . The pH of the solution is maintained between 6.0 and 8.0 to ensure stability and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: Arbekacin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include modified aminoglycosides with enhanced antibacterial properties and reduced toxicity.

Comparaison Avec Des Composés Similaires

    Kanamycin: The parent compound from which arbekacin sulfate is derived.

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Tobramycin: An aminoglycoside used to treat various bacterial infections.

    Amikacin: A derivative of kanamycin with a broader spectrum of activity.

Uniqueness: Arbekacin sulfate is unique due to its stability against various aminoglycoside-inactivating enzymes produced by resistant bacteria . This stability makes it particularly effective against multi-resistant strains, including MRSA . Additionally, its synergistic effect with beta-lactams enhances its efficacy against multidrug-resistant Gram-negative bacteria .

Activité Biologique

Arbekacin sulfate (ABK) is a semisynthetic aminoglycoside antibiotic derived from kanamycin B. It has gained prominence for its effectiveness against multidrug-resistant bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activity of arbekacin sulfate, highlighting its mechanisms of action, clinical efficacy, and safety profile, supported by diverse research findings and case studies.

Arbekacin exerts its antibacterial effects primarily through the inhibition of bacterial protein synthesis. It binds to both the 30S and 50S ribosomal subunits, leading to several critical outcomes:

  • Translation Inhibition : ABK stalls ribosomal translocation and interferes with translation termination. This results in increased misreading of mRNA and the production of aberrant proteins. Specifically, it has been shown to decrease the accuracy of mRNA decoding by approximately 80,000-fold .
  • Bacteriostatic and Bactericidal Effects : The compound exhibits a bacteriostatic effect at lower concentrations by inhibiting translocation, while at higher concentrations, it can be bactericidal due to the accumulation of decoding errors .

Antimicrobial Spectrum

Arbekacin demonstrates broad-spectrum antimicrobial activity:

  • Gram-Positive Bacteria : It is particularly effective against MRSA and coagulase-negative Staphylococci. The minimal inhibitory concentration (MIC) for 90% of MRSA strains is typically around 1 µg/mL .
  • Gram-Negative Bacteria : ABK also shows activity against various Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii. For instance, it has been reported that 65% of A. baumannii clinical isolates were susceptible to ABK with an MIC ≤ 4 µg/mL .

Clinical Efficacy

Clinical studies have established arbekacin's efficacy in treating infections caused by resistant bacteria:

  • Study Overview : A study involving 89 patients with pneumonia or sepsis due to MRSA showed an overall efficacy rate of 89.7% when administered at doses of 5-6 mg/kg .
  • High-Risk Infections : In patients with hematological malignancies at high risk for MRSA infections, ABK demonstrated an effective response rate of 80% in achieving afebrile states after treatment .

Safety Profile

Arbekacin has a favorable safety profile when used appropriately:

  • Adverse Events : In clinical settings, the incidence of adverse events was low. For example, renal toxicity was observed in only 11% of cases, which was generally mild and reversible .
  • Therapeutic Drug Monitoring (TDM) : TDM is recommended to optimize dosing regimens and minimize toxicity while ensuring therapeutic efficacy .

Comparative Efficacy

When compared to other antibiotics used for similar infections, arbekacin shows competitive efficacy:

AntibioticMIC for MRSA (µg/mL)Efficacy Rate (%)
Arbekacin≤ 489.7
Vancomycin> 8Varies
Gentamicin> 16Varies

Case Studies

  • Case Study on Efficacy in Severe Infections : A phase 4 study evaluated ABK in patients with febrile neutropenia due to hematological malignancies. Out of 54 episodes treated, 80% were rated as effective post-treatment .
  • Dose Finding Study : A prospective study determined that an initial dose of ABK at 5-6 mg/kg was optimal for achieving peak serum concentrations associated with high clinical efficacy while minimizing adverse effects .

Propriétés

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVRPOLEMRKQC-XDJMXTNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046694
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104931-87-5
Record name Arbekacin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104931-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbekacin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBEKACIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbekacin sulfate
Reactant of Route 2
Arbekacin sulfate
Reactant of Route 3
Arbekacin sulfate
Reactant of Route 4
Arbekacin sulfate
Reactant of Route 5
Arbekacin sulfate
Reactant of Route 6
Arbekacin sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.